2,4-双(二甲氨基)嘧啶

描述

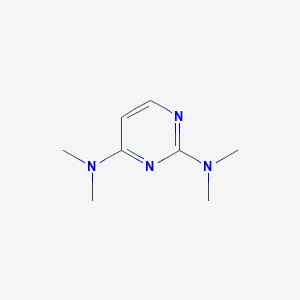

2,4-Bis(dimethylamino)pyrimidine is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.24 . It is used in research and development .

Synthesis Analysis

A series of 2,4-diamino pyrimidine derivatives have been designed, synthesized, and evaluated as inhibitors of focal adhesion kinase (FAK) with antitumor and anti-angiogenesis activities . In another study, a series of bis-pyrimidine Schiff bases were synthesized and screened for their antimicrobial and anticancer potentials .Chemical Reactions Analysis

2,4-Bis(dimethylamino)pyrimidine has been used in various chemical reactions. For example, it has been used as an inhibitor of focal adhesion kinase (FAK) with antitumor and anti-angiogenesis activities .Physical And Chemical Properties Analysis

2,4-Bis(dimethylamino)pyrimidine has a melting point of 164-168°C . Its density is 1.1±0.1 g/cm3, and it has a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 51.7±3.0 kJ/mol and a flash point of 122.2±25.1°C .科学研究应用

Chemical Properties

“2,4-Bis(dimethylamino)pyrimidine” has the CAS Number: 386715-39-5 and a molecular weight of 210.24 . It has a melting point of 164-168 degrees Celsius .

Anticancer Activities

In the field of oncology, “2,4-Bis(dimethylamino)pyrimidine” derivatives have been synthesized and evaluated for their antitumor properties . Preliminary investigations showed that some compounds exhibited moderate to excellent potency against four tested cancer cell lines . The most promising compounds showed potent antitumor activities with IC50 values in the micromolar range against A549, HCT-116, PC-3, and MCF-7 cell lines . These compounds inhibited the proliferation of cancer cells, induced a decrease in the mitochondrial membrane potential leading to apoptosis, suppressed the migration of tumor cells, and affected the cell cycle distribution .

Design of Therapeutic Agents

“2,4-Bis(dimethylamino)pyrimidine” is used in the design of novel therapeutic agents . Two series of novel 2,4-diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were designed and synthesized . The structure-activity relationship (SAR) studies were conducted based on the variation of the moiety of the aromatic ring and the terminal aniline on the pyrimidine core .

pH-Sensing Application

“2,4-Bis(dimethylamino)pyrimidine” derivatives have been used in the design of pH-sensing applications . Two new atypical AIE chromophores were synthesized and characterized .

安全和危害

未来方向

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes 2,4-Bis(dimethylamino)pyrimidine, which has shown potential in various areas of drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Therefore, it is expected that research into the potential applications of 2,4-Bis(dimethylamino)pyrimidine will continue to grow in the future.

作用机制

Target of Action

The primary target of 2,4-Bis(dimethylamino)pyrimidine is the EGFRT790M kinase . This kinase plays a crucial role in the signaling pathways of cells, particularly in relation to cell growth and proliferation .

Mode of Action

2,4-Bis(dimethylamino)pyrimidine interacts with its target, the EGFRT790M kinase, by binding to it . This interaction results in the inhibition of the kinase, which can lead to changes in the cell’s signaling pathways .

Biochemical Pathways

The inhibition of the EGFRT790M kinase by 2,4-Bis(dimethylamino)pyrimidine affects various biochemical pathways. These pathways are primarily related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of 2,4-Bis(dimethylamino)pyrimidine, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated . The compound is predicted to be orally bioavailable with a bioavailability score of 0.55 . It can also be synthesized easily in the lab, based on its synthetic accessibility score .

Result of Action

The molecular and cellular effects of 2,4-Bis(dimethylamino)pyrimidine’s action primarily involve the inhibition of the EGFRT790M kinase . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .

属性

IUPAC Name |

2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11(2)7-5-6-9-8(10-7)12(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZLRTGGPPIBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286438 | |

| Record name | 2,4-bis(dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(dimethylamino)pyrimidine | |

CAS RN |

1076-94-4 | |

| Record name | NSC45784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The article mentions a novel method for synthesizing 6-(polyfluoroalkyl)uracils. How does this relate to the formation of 2,4-bis(dimethylamino)pyrimidine?

A1: The research focuses on a multi-step synthetic pathway where polyfluoro-1,1-dihydroalkyl benzyl sulfones are ultimately converted into various pyrimidine derivatives. While the primary focus is on 6-(polyfluoroalkyl)uracils, 2,4-bis(dimethylamino)pyrimidine is generated as a byproduct during one of the reaction steps. Specifically, direct amination of 5-(benzylsulfonyl)-6-(polyfluoroalkyl)pyrimidine-2,4(1H,3H)-diones (compound 3 in the paper) with dimethylamine occurs at high temperatures in HMPA (hexamethylphosphoramide), leading to the formation of 2,4-bis(dimethylamino)pyrimidine alongside desulfonylation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。